2-Cyanoethyl 3-aminocrotonate

Description

Historical Context and Evolution of its Synthetic Utility

The synthetic utility of 2-cyanoethyl 3-aminocrotonate is historically rooted in the evolution of the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction first reported in 1882. nih.gov The traditional Hantzsch reaction is a cornerstone for creating dihydropyridine (DHP) rings, which form the core of many pharmacologically active compounds. smolecule.comnih.gov

As medicinal chemistry advanced, the demand for more structurally diverse and unsymmetrical DHPs grew, necessitating the development of more sophisticated starting materials. Standard Hantzsch reactions often yield symmetrical products, which can be a limitation. electronicsandbooks.com The introduction of synthons like this compound marked a significant evolution, providing a strategic solution to this challenge.

| Synthesis Type | Reactants | Typical Product | Key Advantage of Evolution |

|---|---|---|---|

| Classic Hantzsch Synthesis | Aldehyde, Ammonia (B1221849)/Ammonium (B1175870) Acetate (B1210297), 2 equiv. β-Ketoester | Symmetrical 1,4-Dihydropyridine (B1200194) | Fundamental method for DHP core structure. |

| Modified Hantzsch Synthesis | Aldehyde, β-Ketoester, This compound | Unsymmetrical 1,4-Dihydropyridine | Allows for the synthesis of specific, unsymmetrical diesters, avoiding byproduct formation and enabling access to a wider range of drug candidates like Felodipine. electronicsandbooks.com |

Significance as a Versatile Chemical Synthon in Organic Transformations

The significance of this compound lies in its versatility as a chemical synthon, a building block that can be incorporated into a variety of molecular scaffolds. smolecule.com This versatility is a direct result of its multifunctional nature.

The primary and most well-documented application is its role in the Hantzsch cyclization to produce a wide array of 1,4-dihydropyridine (DHP) derivatives. smolecule.comwur.nlresearchgate.net These DHPs are of immense interest in medicinal chemistry due to their activity as calcium channel modulators. smolecule.com The reaction of this compound with an aldehyde and a β-dicarbonyl compound readily forms the DHP core with high stereoselectivity. smolecule.comrsc.org

A key feature contributing to its utility is the cyanoethyl group , which functions as a masked carboxylic acid. This group is stable under the initial reaction conditions but can be selectively cleaved later in the synthetic sequence through a base-promoted β-elimination reaction. electronicsandbooks.com This "deprotection" step yields a carboxylic acid, which can then be subjected to further modifications, such as esterification or amidation, providing access to a large library of derivatives from a common intermediate. electronicsandbooks.com

Beyond the well-known Hantzsch reaction, the reactivity of this compound extends to other significant organic transformations. It has been employed in the Nenitzescu indole (B1671886) synthesis , reacting with quinones to form complex indole structures. mdpi.com Research has demonstrated its use in creating novel diterpene indole hybrids with potential biological activities. mdpi.com Its enamine functionality allows it to participate as a nucleophile in various condensation and cycloaddition reactions, leading to other heterocyclic systems. smolecule.com

| Reaction Type | Reactant Partner(s) | Resulting Molecular Scaffold | Significance |

|---|---|---|---|

| Modified Hantzsch Synthesis | Aldehydes, β-Ketoesters | Unsymmetrical 1,4-Dihydropyridines | Core of calcium channel blockers (e.g., Felodipine synthesis). electronicsandbooks.comwur.nl |

| Nenitzescu Indole Synthesis | Quinones | 5-Hydroxyindoles | Formation of complex, fused heterocyclic systems. mdpi.com |

| Michael Addition | Electrophilic Alkenes | Functionalized Amino Esters | The electrophilic nature of the cyano group allows for reactions with nucleophiles. smolecule.com |

| Condensation Reactions | Various Carbonyl Compounds | Diverse Heterocycles | Serves as a versatile building block for constructing various ring systems. wordpress.com |

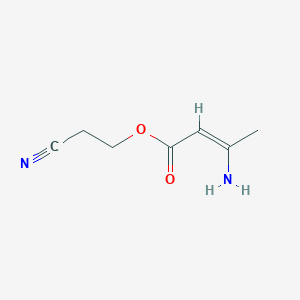

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanoethyl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRICXKOUIGOK-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OCCC#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanoethyl 3 Aminocrotonate

Classical Synthesis Approaches

Conventional methods for synthesizing β-amino crotonates often rely on well-established organic reactions, providing reliable, albeit sometimes inefficient, routes to the target compound.

The most direct synthesis involves the reaction of the corresponding β-ketoester, 2-cyanoethyl acetoacetate (B1235776), with ammonia (B1221849). prepchem.com In this process, the ammonia gas is passed through a solution of the ketoester, typically in an alcohol solvent like methanol (B129727), at a reduced temperature. The resulting enamine, 2-Cyanoethyl 3-aminocrotonate, precipitates from the solution and can be isolated by filtration. prepchem.com

Table 1: Representative Conditions for Direct Amination of 2-Cyanoethyl Acetoacetate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

|---|

This interactive table summarizes the typical laboratory-scale synthesis conditions.

The term "hydrolysis" typically refers to the cleavage of a chemical bond by the addition of water. In the context of esters, basic hydrolysis (saponification) would cleave the ester bond, which is counterproductive to the synthesis of this compound. The scientific literature does not prominently feature basic hydrolysis as a standard method for the formation of this target compound from a precursor. Instead, synthetic routes focus on forming the aminocrotonate moiety from a suitable ketoester or through transesterification.

An alternative classical approach is the modification of a readily available aminocrotonate, such as Methyl 3-aminocrotonate. This intermediate can be synthesized by treating methyl acetoacetate with aqueous ammonia. chemicalbook.com The synthesis of the target compound, this compound, can then be achieved via a transesterification reaction.

This process involves reacting Methyl 3-aminocrotonate with 3-hydroxypropionitrile (B137533) (also known as 2-cyanoethanol) in the presence of a catalyst. The reaction exchanges the methyl group of the ester with the 2-cyanoethyl group. This method allows for the use of different starting materials to achieve the desired ester functionality.

Table 2: Plausible Transesterification Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst (Example) | Solvent |

|---|

This interactive table outlines a potential transesterification route based on standard chemical principles.

Advanced and Green Synthesis Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. These principles have been applied to the synthesis of β-amino crotonates, leading to innovative strategies.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling exothermic reactions, and greater control over reaction parameters like temperature and residence time. nih.govgoogle.com This technology has been successfully applied to the synthesis of β-amino crotonates. researchgate.netepo.org

In a typical setup, streams of the β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) and a base like aqueous ammonia are mixed in a T-mixer and fed into a heated tubular reactor. google.com The reaction occurs within the tube, and the product emerges continuously at the outlet. This method can achieve high yields in significantly shorter reaction times compared to batch methods. google.comresearchgate.net Applying this to 2-cyanoethyl acetoacetate would similarly allow for rapid and scalable production. The process can often be performed without any solvent, making it a greener alternative. google.comepo.org

Table 3: Continuous Flow Synthesis Parameters for β-Amino Crotonates

| Reactants | Reactor Type | Temperature | Residence Time | Yield |

|---|---|---|---|---|

| Ethyl acetoacetate, Aqueous Ammonia | SS316 Tubular Reactor | 50°C | 22 min | 94% google.com |

This interactive table presents documented examples of continuous flow synthesis for related aminocrotonates, illustrating the potential for high efficiency.

Chemoenzymatic synthesis combines the selectivity of biocatalysts (enzymes) with the practicality of chemical reactions to build complex molecules. nih.govnih.gov While a dedicated chemoenzymatic route for this compound is not extensively documented, the principles can be applied to its synthesis. Enzymes are known to effectively catalyze the hydrolysis of cyano-containing compounds, indicating their compatibility with the cyanoethyl moiety. ugent.be

Potential enzymatic applications in the synthesis of this compound could include:

Lipase-catalyzed transesterification: A lipase (B570770) could be used as a catalyst for the transesterification reaction between Methyl 3-aminocrotonate and 3-hydroxypropionitrile, offering a milder and more selective alternative to chemical catalysts.

Enzymatic amination: An ammonia lyase or a similar enzyme could potentially catalyze the addition of ammonia to the β-ketoester precursor, 2-cyanoethyl acetoacetate.

These approaches remain areas for research and development but represent a promising direction for creating highly efficient and sustainable synthetic pathways.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a significant intermediate in organic chemistry, is subject to optimization of various reaction parameters to ensure high yield and purity. Key among these parameters are the choice of solvent and the implementation of effective catalytic systems. These factors can profoundly influence reaction kinetics, equilibrium position, and the suppression of side reactions.

Solvent Effects in this compound Synthesis

In a documented synthesis of this compound, the reaction between 2-cyanoethyl acetoacetate and ammonia gas is effectively carried out in methanol. prepchem.com The solution, cooled in an ice bath, facilitates the reaction, leading to the precipitation of the solid product. prepchem.com

While specific studies detailing a broad range of solvents for this compound are not extensively published, research on the closely related compound, ethyl 3-aminocrotonate, provides significant insight into solvent effects. A study on the reaction of ethyl acetoacetate with ammonium (B1175870) acetate (B1210297) demonstrated that methanol provides a superior yield compared to other organic solvents. researchgate.nethaui.edu.vn The use of polar protic solvents like alcohols generally resulted in higher yields than less polar or aprotic solvents. researchgate.net For instance, the yield in methanol was reported to be 92.1%, whereas in solvents like benzene (B151609) and toluene, the yields dropped to 52.8% and 50.9%, respectively. researchgate.net Performing the reaction under solvent-free conditions also resulted in a lower yield compared to using methanol. researchgate.net

Table 1: Effect of Various Solvents on the Yield of Ethyl 3-aminocrotonate researchgate.net

| Solvent | Yield (%) |

|---|---|

| Methanol | 92.1 |

| Ethanol | 84.4 |

| Isopropyl alcohol | 73.7 |

| t-Butanol | 74.3 |

| Acetonitrile | 68.6 |

| Benzene | 52.8 |

| Toluene | 50.9 |

| Solvent-free | 78.3 |

These findings underscore the importance of solvent selection, with polar protic solvents appearing to be most effective for this class of condensation reactions.

Catalytic Systems and Their Influence on Reaction Efficiency

The efficiency of this compound synthesis is also heavily dependent on the catalytic system employed. The reaction is fundamentally a condensation between a β-ketoester and an amine source.

In the synthesis from 2-cyanoethyl acetoacetate, a stream of ammonia gas serves as the nitrogen source. prepchem.com While ammonia is a reactant, its presence in excess helps to drive the reaction equilibrium towards the product. In related syntheses of other β-aminocrotonates, ammonium acetate is frequently used, which acts as both a source of ammonia and a mild acidic catalyst (via the acetate ion). haui.edu.vn

Furthermore, certain processes for producing β-amino crotonates have explored the use of metal salts that are soluble in the organic solvent to catalyze the reaction between the ester and ammonia. google.comepo.org Salts of metals such as lithium, zinc, cadmium, cerium, and lead have been cited as potential catalysts in these reactions. google.comepo.org These catalytic approaches, often employed in continuous flow or solvent-free processes, aim to improve yield, reduce reaction times, and simplify product purification. google.com

Reactivity Profile and Mechanistic Insights of 2 Cyanoethyl 3 Aminocrotonate

Fundamental Chemical Transformations

The chemical behavior of 2-Cyanoethyl 3-aminocrotonate is dictated by the interplay of its diverse functional groups: an enamine, an α,β-unsaturated ester, and a cyano group. This unique combination of functionalities imparts a rich reactivity profile, making it a versatile precursor in various organic syntheses.

Analysis of Electrophilic and Nucleophilic Reactivity Sites within the Compound Structure

The structure of this compound possesses distinct regions of high and low electron density, which define its electrophilic and nucleophilic character.

Nucleophilic Sites:

Amino Group (-NH2): The lone pair of electrons on the nitrogen atom makes the amino group a primary nucleophilic center. This site is readily available for reactions with various electrophiles.

α-Carbon: Due to the electron-donating effect of the amino group through resonance, the α-carbon of the crotonate backbone exhibits increased electron density, rendering it nucleophilic.

Electrophilic Sites:

Carbonyl Carbon: The carbonyl carbon of the ester group is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it a prominent electrophilic site susceptible to nucleophilic attack.

β-Carbon: In the α,β-unsaturated system, the β-carbon is electrophilic due to the electron-withdrawing nature of the conjugated ester group. This site is a key target for conjugate addition reactions.

Cyano Carbon: The carbon atom of the cyano group (-C≡N) is also an electrophilic center, though generally less reactive than the carbonyl carbon.

The interplay of these sites is summarized in the table below:

| Site | Character | Reactivity |

| Amino Group (N) | Nucleophilic | Protonation, Alkylation, Acylation |

| α-Carbon | Nucleophilic | Reactions with electrophiles |

| Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution |

| β-Carbon | Electrophilic | Michael (conjugate) addition |

| Cyano Carbon | Electrophilic | Nucleophilic addition |

Michael Addition Reactions Involving the Cyano Group

While the β-carbon of the crotonate is the primary site for Michael additions, the cyanoethyl group can also participate in or influence such reactions. The cyano group is a potent electron-withdrawing group, which can activate adjacent positions for nucleophilic attack. In the context of this compound, the cyano group primarily influences the electrophilicity of the acrylate system derived from the cyanoethyl moiety, should a reaction occur at that part of the molecule.

More commonly, the enamine functionality of this compound itself can act as a Michael donor. The nucleophilic α-carbon can add to a Michael acceptor, such as an α,β-unsaturated ketone or nitrile. masterorganicchemistry.com

The general mechanism for a Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org In the case of an enamine like this compound acting as the donor, the reaction would proceed as follows:

Nucleophilic Attack: The electron-rich α-carbon of the enamine attacks the electrophilic β-carbon of a Michael acceptor.

Intermediate Formation: This attack forms a new carbon-carbon bond and generates an enolate intermediate.

Protonation: The enolate is then protonated to yield the final 1,5-dicarbonyl compound or a related structure.

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably dihydropyridines, through cyclization reactions.

Hantzsch Cyclization and its Variants with this compound

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.org In this context, this compound can serve as the enamine component (a β-amino ester).

The classical Hantzsch synthesis yields symmetrical dihydropyridines. thermofisher.com However, modifications of the reaction allow for the synthesis of unsymmetrical derivatives. thermofisher.com

Formation of Dihydropyridine (DHP) Derivatives

The synthesis of dihydropyridine derivatives using this compound generally follows the established mechanism of the Hantzsch reaction. organic-chemistry.org The process involves the condensation of an aldehyde with two equivalents of a β-dicarbonyl compound (one of which is the enamine, this compound) and a nitrogen source, which is intrinsic to the aminocrotonate.

A plausible reaction pathway involves the following key steps:

Knoevenagel Condensation: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound.

Michael Addition: The enamine (this compound) undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form the dihydropyridine ring.

This reaction is widely used in the pharmaceutical industry for the synthesis of calcium channel blockers such as nifedipine and amlodipine. wikipedia.org While direct research on this compound in this specific synthesis is limited, its structural analogue, ethyl 3-aminocrotonate, is commonly used. google.comnih.gov For instance, felodipine is prepared by the cycloaddition of an alkyl 3-aminocrotonate with a dichlorobenzylidene. google.com

The following table outlines the reactants and resulting products in a typical Hantzsch synthesis involving an aminocrotonate.

| Aldehyde | β-Ketoester | Aminocrotonate | Product |

| Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | This compound | 4-phenyl-1,4-dihydropyridine derivative |

| 2-Chlorobenzaldehyde | Methyl acetoacetate | This compound | 4-(2-chlorophenyl)-1,4-dihydropyridine derivative |

Stereochemical Control in Hantzsch Cyclization

The Hantzsch synthesis can generate a stereocenter at the 4-position of the dihydropyridine ring, leading to the formation of enantiomers. Achieving stereochemical control in this reaction is of significant interest, particularly for the synthesis of chiral drugs.

While specific studies on the stereochemical control using this compound are not widely available, general strategies for asymmetric Hantzsch synthesis can be applied. These methods often involve the use of chiral catalysts or chiral auxiliaries to induce facial selectivity in the addition of the enamine to the Knoevenagel adduct. The steric and electronic properties of the substituents on the reactants, including the ester group of the aminocrotonate, can influence the stereochemical outcome of the reaction. The bulkiness of the 2-cyanoethyl group may play a role in directing the approach of the reactants, potentially leading to a degree of stereoselectivity.

Contributions to Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is a valuable building block in several important MCRs used to construct complex heterocyclic scaffolds.

The most prominent examples are the Hantzsch dihydropyridine synthesis and the Biginelli reaction .

Hantzsch Reaction : In its classical form, the Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). beilstein-journals.org A common and useful modification, known as the unsymmetrical Hantzsch synthesis, uses one equivalent of a β-ketoester and one equivalent of an enamine, such as this compound. This four-component reaction (aldehyde, β-ketoester, this compound, and an ammonia source, though the aminocrotonate can serve this role) efficiently produces unsymmetrical 1,4-dihydropyridines (DHPs). beilstein-journals.orgnih.gov These DHP scaffolds are the core of several important cardiovascular drugs. beilstein-journals.org

Biginelli Reaction : This three-component reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea. beilstein-journals.orgresearchgate.net While this compound is not a direct component of the classical Biginelli reaction, its structural motifs are closely related to the intermediates formed. The underlying chemical principles of enamine/enolate addition to an in-situ formed iminium ion are shared between these MCRs. The versatility of these reactions allows for the creation of large libraries of dihydropyrimidines (DHPMs) and dihydropyridines (DHPs) for drug discovery. nih.govresearchgate.net

The use of this compound in these MCRs provides a rapid and convergent route to complex molecules from simple, readily available starting materials, which is a cornerstone of modern synthetic and medicinal chemistry.

Acylation Reactions and Regioselectivity Studies

N- versus C-Acylation Selectivity of Aminocrotonates

This compound, as a β-enamino ester, is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen atom and the α-carbon atom. The acylation of such compounds can therefore lead to two different products: an N-acylated product (an enamide) or a C-acylated product (a β-diketone derivative). The competition between these two pathways is a classic example of regioselectivity.

The outcome of the acylation is governed by the principles of kinetic versus thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org

N-Acylation (Kinetic Product) : Attack at the nitrogen atom is generally faster. The nitrogen is more electronegative and its lone pair is often more sterically accessible. This pathway has a lower activation energy, leading to the kinetically controlled product. jackwestin.comyoutube.com This product often forms preferentially under mild conditions, such as low temperatures and short reaction times. wikipedia.orgyoutube.com For secondary β-enamino ketones (RNH-), acylation with reagents like trifluoroacetic anhydride typically leads regiospecifically to N-acylated products. researchgate.net

C-Acylation (Thermodynamic Product) : Attack at the α-carbon involves the π-electrons of the enamine double bond. While this pathway is often slower (higher activation energy), the resulting C-acylated product can be more thermodynamically stable due to the formation of a highly conjugated β-dicarbonyl system, often stabilized by intramolecular hydrogen bonding. This product is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and the presence of a base that can facilitate the reversibility of the N-acylation. wikipedia.orgopenstax.org In contrast to secondary enamines, acylation of tertiary enamines (R₂N-) typically yields C-acylated products, as the nitrogen atom lacks a proton and cannot form a stable amide-like product directly. researchgate.net

The table below summarizes the general principles governing the regioselectivity of acylation in β-enamino esters.

| Acylation Site | Product Type | Controlling Factor | Favored Conditions |

| Nitrogen | N-Acyl Enamine | Kinetic Control | Low temperature, short reaction time, less hindered reagents |

| α-Carbon | C-Acyl Enamine | Thermodynamic Control | High temperature, long reaction time, reversible conditions |

Influence of Reaction Conditions on Acylated Product Distribution

The distribution between N- and C-acylated products can be manipulated by carefully choosing the reaction conditions. Key factors include the solvent, the base used, the nature of the acylating agent, and the temperature. researchgate.net

Solvent Effects : The polarity of the solvent can influence the reaction's regioselectivity. Polar solvents can stabilize charged intermediates and transition states differently, potentially altering the energy barrier for N- versus C-acylation. researchgate.net

Base : The choice of base is crucial. In one study on the acylation of an aminopyrone, using triethylamine in dichloromethane resulted in a mixture of N- and C-acylated products. researchgate.net By screening a series of organic bases, conditions were found that could selectively yield either the pure N-acyl or the pure C-acyl product. researchgate.net A strong, non-nucleophilic base might favor the formation of the enolate-like species required for C-acylation, whereas a weaker base may only facilitate the nucleophilic attack from the nitrogen.

Acylating Agent : The steric bulk and reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can affect the site of attack. A bulkier acylating agent might preferentially react at the less hindered nitrogen atom.

Temperature : As dictated by the principles of kinetic and thermodynamic control, temperature is a primary tool for controlling selectivity. Low temperatures (e.g., 0 °C or below) favor the faster-forming kinetic product (N-acylation), as there is insufficient energy to overcome the activation barrier for the thermodynamic product and the reaction is essentially irreversible. libretexts.orgopenstax.org Conversely, higher temperatures provide the necessary energy to overcome both activation barriers and allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product (C-acylation). libretexts.orgopenstax.org

The following table illustrates how reaction parameters can be adjusted to favor one acylation product over the other, based on general findings for β-enaminones. researchgate.net

| Desired Product | Temperature | Reaction Time | Base | Solvent Polarity |

| N-Acyl (Kinetic) | Low | Short | Weaker Base | May Vary |

| C-Acyl (Thermodynamic) | High | Long | Stronger Base | May Vary |

By strategically adjusting these conditions, chemists can selectively synthesize either the N- or C-acylated derivative of this compound, thereby directing the outcome of the synthesis towards the desired target molecule.

Applications of 2 Cyanoethyl 3 Aminocrotonate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The intrinsic functionality of 2-Cyanoethyl 3-aminocrotonate and its ester analogues (methyl and ethyl 3-aminocrotonate) is adeptly exploited in the synthesis of a diverse array of nitrogen-containing heterocycles. These reactions often proceed through multicomponent strategies, offering an efficient and atom-economical approach to complex molecular scaffolds.

Dihydropyridines (DHPs) as Core Structures for Advanced Compounds

The most prominent application of aminocrotonate esters is in the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction that has been a cornerstone of heterocyclic chemistry for over a century. acs.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or an aminocrotonate. wikipedia.org The resulting 1,4-dihydropyridine (B1200194) (DHP) ring is a privileged scaffold in medicinal chemistry, largely due to its presence in a class of potent cardiovascular drugs. researchgate.net

The Hantzsch reaction is valued for its operational simplicity and its ability to generate molecular complexity in a single step. rsc.org The reaction mechanism involves a series of condensations and cyclizations, ultimately leading to the stable dihydropyridine ring. acs.org The use of aminocrotonates like this compound allows for the introduction of diverse substituents on the DHP ring, which is crucial for modulating the biological activity of the final compounds. Modern variations of the Hantzsch synthesis have focused on developing more environmentally friendly conditions, such as using water as a solvent or employing catalysts to improve yields and reduce reaction times. nih.govchemtube3d.com

The stability and reactivity of the DHP core make it an excellent template for the development of advanced compounds. The dihydropyridine ring can be oxidized to the corresponding pyridine (B92270), further expanding the chemical space accessible from this versatile starting material. rsc.org

Synthesis of Pyrroles, Pyridines, and Fused Heterocycles

Beyond the well-established Hantzsch synthesis, the chemical reactivity of aminocrotonates and related enamines is harnessed for the synthesis of other important nitrogen-containing heterocycles, including pyrroles and functionalized pyridines. The enamine moiety provides a nucleophilic center that can participate in various cyclization and condensation reactions.

For instance, substituted pyrroles, which are core components of many natural products and pharmaceuticals, can be synthesized through reactions involving aminocrotonate-like precursors. While the classic Knorr and Paal-Knorr syntheses represent traditional routes to pyrroles, modern methods often employ multicomponent strategies that can utilize building blocks with similar reactivity to this compound.

Furthermore, the synthesis of highly functionalized pyridines, such as 2-amino-3-cyanopyridines, can be achieved through multicomponent reactions involving malononitrile, an aldehyde, a ketone, and an ammonium (B1175870) source, showcasing the utility of cyano-activated methylene (B1212753) compounds in constructing these heterocycles. nih.gov The principles of these reactions highlight the potential for this compound to act as a synthon in the formation of diverse pyridine and fused pyridopyrimidine systems. The construction of fused heterocyclic systems, which often possess unique biological activities, can also be approached using multicomponent reactions where the reactive sites of an aminocrotonate ester can be strategically employed to build complex polycyclic structures. nih.gov

Role as a Precursor for Pharmaceutical Intermediates

The dihydropyridine scaffold, readily accessible through the Hantzsch synthesis using aminocrotonates, is the cornerstone of a major class of cardiovascular drugs known as calcium channel blockers. These drugs are widely prescribed for the treatment of hypertension and angina.

Synthesis of Dihydropyridine-Derived Calcium Channel Blocker Intermediates (e.g., Amlodipine, Felodipine, Nisoldipine, Benidipine, Nicardipine)

This compound and, more commonly, its methyl and ethyl ester counterparts, are crucial intermediates in the industrial synthesis of several blockbuster dihydropyridine calcium channel blockers.

Amlodipine: The synthesis of Amlodipine, a widely used antihypertensive drug, often involves a Hantzsch-type condensation. In these synthetic routes, an appropriately substituted benzaldehyde (B42025) is reacted with a β-ketoester and an aminocrotonate to construct the central dihydropyridine ring.

Felodipine: The synthesis of Felodipine also relies on the Hantzsch reaction, where 2,3-dichlorobenzaldehyde (B127699) is condensed with a β-ketoester and an aminocrotonate.

Nicardipine: The preparation of Nicardipine involves the reaction of m-nitrobenzaldehyde with methyl acetoacetate (B1235776) and an aminocrotonate derivative.

The following table summarizes the key components used in the Hantzsch synthesis for these prominent calcium channel blockers.

| Drug Name | Key Aldehyde Component | Key Aminocrotonate Component |

| Amlodipine | 2-Chlorobenzaldehyde | Methyl 3-aminocrotonate |

| Felodipine | 2,3-Dichlorobenzaldehyde | Ethyl 3-aminocrotonate |

| Nicardipine | 3-Nitrobenzaldehyde | 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate |

| Nisoldipine | 2-Nitrobenzaldehyde | Methyl 3-aminocrotonate |

| Benidipine | 3-Nitrophenyl derivative | (R)-1-benzyl-3-piperidyl acetoacetate derived enamine |

While specific industrial syntheses for Nisoldipine and Benidipine may vary, their core dihydropyridine structure strongly suggests a synthetic strategy rooted in the Hantzsch reaction, where an aminocrotonate or a related enamine is a key building block.

Development of Other Pharmaceutically Relevant Scaffolds

The utility of the dihydropyridine scaffold extends beyond calcium channel blockade. The DHP core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. This has led to the development of DHP-containing compounds with a wide range of pharmacological activities, including:

Antimicrobial activity

Antitubercular activity

Anticancer activity

Anticonvulsant activity

The modularity of the Hantzsch synthesis allows for the creation of large libraries of DHP derivatives by varying the aldehyde, β-ketoester, and aminocrotonate components. This diversity-oriented approach facilitates the discovery of new therapeutic agents for a multitude of diseases. The 2-cyanoethyl group in the parent compound offers a handle for further chemical modification, allowing for the attachment of other pharmacophores or solubility-enhancing groups, thereby expanding the potential for developing novel drug candidates.

Building Block in Natural Product Analogue Synthesis Approaches

The principles of multicomponent reactions, exemplified by the Hantzsch synthesis, are not only applicable to the synthesis of purely synthetic drug molecules but also to the creation of analogues of complex natural products. Natural products often possess potent biological activities but may suffer from drawbacks such as limited availability or undesirable pharmacokinetic properties. The synthesis of simplified analogues that retain the key pharmacophoric features of the natural product is a common strategy in drug discovery.

A notable example is the synthesis of analogues of the cytotoxic lignan (B3055560) podophyllotoxin. nih.gov Podophyllotoxin itself is a structurally complex molecule with significant antimitotic activity. Researchers have successfully designed and synthesized simplified analogues by employing a three-component condensation reaction that forms a dihydropyridopyrazole scaffold, which mimics the core structure of the natural product. nih.gov This approach dramatically reduces the structural complexity while retaining potent cytotoxic properties. nih.gov

While this specific example does not use this compound directly, it powerfully illustrates the concept of using a multicomponent reaction to generate a dihydropyridine-like core as a scaffold for natural product analogues. The versatility of the Hantzsch reaction and related multicomponent strategies allows for the incorporation of various substituents, making it a valuable tool for creating libraries of natural product mimetics for biological screening. This strategy can be applied to other natural product classes, such as marine alkaloids like the lamellarins, which contain a central pyrrole (B145914) core that can be accessed through synthetic routes employing aminocrotonate-like precursors. The ability to rapidly generate structural diversity around a core scaffold is a key advantage in the quest to develop new therapeutic agents inspired by nature.

Methodologies for Developing Libraries of Structurally Diversified Compounds

The generation of structurally diverse compound libraries is a cornerstone of modern drug discovery and materials science. The enaminone motif, present in this compound, serves as a versatile scaffold for such endeavors due to its multiple reactive sites. researchgate.net Methodologies leveraging this reactivity, particularly through multi-component reactions, enable the rapid assembly of complex molecules from simple precursors. researchgate.netnih.gov These strategies are characterized by high atom economy, operational simplicity, and the ability to introduce multiple points of diversity in a single synthetic step. researchgate.net

One of the most prominent methodologies for creating compound libraries from enaminone-like structures is the Hantzsch dihydropyridine synthesis. nih.govthermofisher.com This reaction traditionally involves the one-pot condensation of a β-ketoester (or an enaminone as a pre-formed equivalent), an aldehyde, and ammonia or an ammonium salt. thermofisher.comjsynthchem.com By using this compound in place of a simple aminocrotonate, a cyanoethyl ester moiety can be incorporated into the resulting 1,4-dihydropyridine (1,4-DHP) core. The versatility of this approach lies in the ability to vary the aldehyde component, introducing a wide range of substituents at the 4-position of the dihydropyridine ring.

The general reaction scheme for a Hantzsch-type synthesis utilizing this compound to generate a library of 1,4-dihydropyridines is depicted below. The diversity of the library is achieved by varying the R group of the aldehyde.

Table 1: Hantzsch-Type Synthesis of a 1,4-Dihydropyridine Library

| Aldehyde (R-CHO) | β-Ketoester | Amine Source | Resulting 1,4-Dihydropyridine Core |

|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | This compound | 4-phenyl-1,4-dihydropyridine |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | This compound | 4-(4-nitrophenyl)-1,4-dihydropyridine |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | This compound | 4-(2-chlorophenyl)-1,4-dihydropyridine |

Beyond the classic Hantzsch reaction, enaminones are valuable precursors for a wide array of other heterocyclic systems. orientjchem.orgbenthamdirect.com Their ability to react with various nitrogen nucleophiles allows for the synthesis of diverse libraries of compounds such as pyrazoles, pyrimidines, and isoxazoles. benthamdirect.comscirp.org For instance, the reaction of an enaminone with hydrazine (B178648) or its derivatives can yield a library of substituted pyrazoles. scirp.org

In this context, this compound can react with different hydrazines to produce a library of pyrazole (B372694) derivatives. The variability in the hydrazine reactant (R-NHNH₂) introduces a point of diversity in the resulting pyrazole ring.

Table 2: Synthesis of a Pyrazole Library from this compound

| This compound | Hydrazine (R-NHNH₂) | Resulting Pyrazole Derivative |

|---|---|---|

| Reactant A | Hydrazine hydrate | 5-methyl-1H-pyrazole-3-carboxylate derivative |

| Reactant A | Phenylhydrazine | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate derivative |

| Reactant A | 4-Methylphenylhydrazine | 5-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate derivative |

Furthermore, the enaminone scaffold can participate in cycloaddition reactions and reactions with other bifunctional reagents to construct more complex fused heterocyclic systems. nih.gov The development of solid-phase synthesis methodologies, where the enaminone or a reacting partner is attached to a resin, can further enhance the efficiency of library generation by simplifying purification processes. The reactivity of the cyanoethyl group also offers potential for post-synthesis modification, adding another layer of diversity to the generated library.

Multi-component reactions involving enaminones are not limited to the synthesis of five- or six-membered rings. researchgate.net By carefully selecting the reaction partners, more complex and diverse chemical spaces can be explored. For example, a three-component reaction between an enaminone, an aldehyde, and a source of active methylene, such as malononitrile, can lead to highly functionalized pyridine derivatives. sciforum.net

Table 3: Multi-Component Synthesis of Functionalized Pyridines

| Enaminone | Aldehyde (R-CHO) | Active Methylene Compound | Resulting Pyridine Derivative |

|---|---|---|---|

| This compound | Benzaldehyde | Malononitrile | 2-amino-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile derivative |

These methodologies underscore the utility of this compound as a versatile building block for the combinatorial synthesis of structurally diverse compound libraries, which are essential for identifying new lead compounds in various scientific fields.

Spectroscopic and Computational Investigations of 2 Cyanoethyl 3 Aminocrotonate and Its Reaction Intermediates

Spectroscopic Characterization Methodologies in Synthetic Studies (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the molecular structure of 2-Cyanoethyl 3-aminocrotonate.

¹H NMR: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. Characteristic signals would include those for the vinyl proton, the amine (NH₂) protons, the methyl group protons, and the two methylene (B1212753) groups of the cyanoethyl moiety. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. For analogous compounds like ethyl 3-aminocrotonate, the vinyl proton typically appears as a singlet, and the amine protons can also appear as a broad singlet. haui.edu.vn

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. mdpi.com Key resonances would be expected for the carbonyl carbon of the ester, the two olefinic carbons, the methyl carbon, the two methylene carbons of the cyanoethyl group, and the carbon of the nitrile group. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon is expected to be significantly downfield-shifted.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum would confirm the compound's molecular formula (C₇H₁₀N₂O₂). researchgate.net Analysis of the fragmentation pattern can provide further structural information by identifying characteristic losses of functional groups, such as the cyanoethyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, C=C stretching of the alkene, and C≡N stretching of the nitrile group. The presence and position of these bands help to confirm the successful synthesis of the target compound. For similar enamino esters, characteristic IR bands are observed for N-H, C=O, and C=C vibrations. haui.edu.vn

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals/Bands |

|---|---|

| ¹H NMR | Signals for vinyl H, NH₂, CH₃, and two CH₂ groups. |

| ¹³C NMR | Resonances for C=O, C=C, CH₃, CH₂, and C≡N carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to C₇H₁₀N₂O₂. |

| Infrared Spectroscopy | Absorption bands for N-H, C=O, C=C, and C≡N functional groups. |

Advanced Structural Analysis Techniques for Derivatives and Intermediates (e.g., X-ray Crystallography)

For derivatives and reaction intermediates of this compound that can be crystallized, single-crystal X-ray diffraction would be the primary tool for unambiguous structure determination. The resulting crystal structure would reveal the planarity of the enamine system, the stereochemistry around the double bond (Z or E configuration), and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

In the absence of a specific structure for the title compound, analysis of crystal structures of related β-enamino esters and their derivatives provides valuable insights. For example, the crystal structure of methyl 3-aminobut-2-enoate shows an almost planar molecule with intramolecular N—H···O hydrogen bonding. researchgate.net Such interactions are also anticipated to play a role in the solid-state structure of this compound.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Key Bond Lengths | C=O, C=C, C-N, C≡N |

| Key Bond Angles | Angles defining molecular geometry |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are powerful tools for investigating the electronic structure, reactivity, and conformational landscape of this compound and its reaction pathways.

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT) , are widely used to model chemical reactions. These methods can be applied to study the mechanisms of reactions involving this compound, such as its formation or its use in the synthesis of more complex molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of reaction barriers (activation energies) and reaction enthalpies, providing insights into the feasibility and kinetics of different pathways.

For instance, DFT calculations could be used to investigate the Hantzsch dihydropyridine (B1217469) synthesis, where β-enamino esters are key intermediates. Such calculations would help in understanding the role of catalysts and the factors that control the regioselectivity and stereoselectivity of the reaction. While specific DFT studies on this compound are not prevalent, the methodology has been successfully applied to understand the reactivity of similar enaminone systems.

Conformation Analysis and Stereochemical Predictions

The conformational flexibility of this compound, particularly rotation around single bonds, can be investigated using computational methods. Conformational analysis helps to identify the most stable conformations (isomers) of the molecule in the gas phase or in solution. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape.

Methods such as DFT can be used to calculate the relative energies of different conformers, providing a Boltzmann distribution of the conformational population at a given temperature. These studies can predict the most likely stereochemical outcome of reactions by analyzing the energies of different diastereomeric transition states. For β-enamino esters, a key conformational feature is the planarity of the N-C=C-C=O system, which is stabilized by conjugation. Computational studies can quantify the energy penalty associated with deviations from this planarity.

Molecular Modeling Approaches for Rational Synthetic Design

Molecular modeling encompasses a range of computational techniques that can be used to guide the design of new synthetic routes and novel molecules. By understanding the electronic properties and reactivity of this compound through computational models, chemists can predict how it will behave in different reaction conditions and with various reagents.

For example, molecular electrostatic potential (MEP) maps generated from quantum chemical calculations can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. This information is invaluable for designing new reactions and for understanding the interactions of the molecule with biological targets in the context of drug design. These computational approaches can help in the rational design of new derivatives of this compound with desired properties, potentially reducing the need for extensive trial-and-error experimentation in the laboratory.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyanoethyl 3-aminobut-2-enoate |

| Ethyl 3-aminocrotonate |

| Methyl 3-aminobut-2-enoate |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 2-Cyanoethyl 3-aminocrotonate Transformations

Future research is keenly focused on discovering and designing advanced catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. The development of novel catalysts is crucial for achieving milder reaction conditions, improving yields, and enabling transformations that are currently challenging.

Key areas of forthcoming research include:

Heterogeneous Catalysts: A significant push is anticipated in the application of solid-supported catalysts for the synthesis and transformation of β-aminocrotonates. These catalysts, such as silica-supported copper and heteropoly acids like H6P2W18O62·24H2O, offer the advantages of easy separation, reusability, and potential for use in continuous flow systems. researchgate.net Future work will likely involve designing more robust and selective heterogeneous catalysts tailored for specific transformations of this compound.

Nanocatalysts: The unique properties of nanomaterials, such as high surface-area-to-volume ratio and distinct electronic properties, make them promising candidates for catalysis. Research into magnetic nanocatalysts is expected to grow, offering facile catalyst recovery through magnetic separation. researchgate.net These could be employed in the synthesis of complex molecules derived from this compound.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly expanding field, offering high chemo-, regio-, and enantioselectivity under mild conditions. Lipases and proteases have already been utilized in the kinetic resolution of derivatives prepared from this compound. wur.nluu.nl Future research will likely explore a wider range of enzymes for various transformations, including asymmetric synthesis and the modification of the this compound scaffold.

Gold and Silver-Based Catalysts: Recent studies have highlighted the efficacy of gold(I)/silver(I) catalytic systems for the synthesis of β-enaminoesters under solvent-free conditions. nih.gov Further exploration of these and other precious metal catalysts could lead to novel and highly efficient transformations of this compound.

| Catalyst Type | Examples | Potential Advantages in this compound Chemistry |

|---|---|---|

| Heterogeneous Catalysts | Silica-supported copper, H6P2W18O62·24H2O | Facile separation, reusability, suitability for flow chemistry |

| Nanocatalysts | Magnetic nanoparticles | High activity, easy magnetic recovery |

| Biocatalysts | Lipases (e.g., from Candida rugosa), Proteases | High enantioselectivity, mild reaction conditions, green chemistry |

| Precious Metal Catalysts | [(PPh3)AuCl]/AgOTf | High efficiency, solvent-free conditions |

Exploration of New Reaction Pathways and Advanced Multi-Component Reactions

While this compound is a well-established precursor in the Hantzsch dihydropyridine (B1217469) synthesis, a significant future trend lies in its engagement in novel reaction pathways and more complex multi-component reactions (MCRs). These advanced MCRs are expected to enable the rapid assembly of molecular complexity from simple starting materials in a single step.

Emerging research directions are anticipated to involve:

Novel Multi-Component Reactions: Beyond the classic Hantzsch reaction, there is considerable scope for designing new MCRs that incorporate this compound to build diverse heterocyclic scaffolds. This could involve reactions with different combinations of aldehydes, ketones, and other reactive species to access novel chemical space.

Domino and Cascade Reactions: Future synthetic strategies will likely focus on developing domino or cascade reaction sequences initiated by a transformation of this compound. These processes, where multiple bonds are formed in a single operation without isolating intermediates, offer significant improvements in efficiency and sustainability.

Asymmetric Transformations: The development of catalytic asymmetric reactions using this compound as a prochiral substrate is a promising area. This would allow for the direct synthesis of chiral molecules, which is of high importance in medicinal chemistry.

Expansion of Applications in Diverse Fields of Chemical Synthesis

The utility of this compound is expected to expand beyond its current primary role as an intermediate for dihydropyridine-based calcium channel blockers. Its unique combination of functional groups—a nucleophilic enamine, an ester, and a nitrile—makes it a versatile synthon for a wide array of chemical structures.

Future applications may emerge in the following areas:

Synthesis of Novel Heterocycles: Research is likely to focus on utilizing this compound for the synthesis of a broader range of N-heterocycles, which are privileged structures in medicinal chemistry.

Development of Bioactive Compounds: The derivatives of this compound will likely be explored for a wider range of biological activities beyond their established use. This could include screening for anticancer, anti-inflammatory, or antimicrobial properties.

Materials Science: The functional groups present in this compound and its derivatives could be leveraged in materials science, for instance, in the synthesis of polymers or functional dyes. There is potential for its use in applications such as photocurable resists for liquids. chembuyersguide.com

Sustainable and Scalable Production Methodologies for this compound and its Derivatives

In line with the growing emphasis on green chemistry in the chemical industry, a major focus of future research will be the development of sustainable and scalable methods for the production of this compound and its downstream products.

Key trends in this area include:

Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. Continuous processes for the synthesis of β-aminocrotonates are being developed, which can lead to higher yields and purity. google.comepo.org Future work will likely optimize these systems for the specific production of this compound.

Green Solvents and Solvent-Free Conditions: Research will continue to explore the use of environmentally benign solvents or the complete elimination of solvents in the synthesis of this compound. nih.gov This reduces waste and environmental impact.

Atom Economy and Waste Reduction: Future synthetic routes will be designed with a strong emphasis on maximizing atom economy, thereby minimizing the generation of byproducts and waste. This aligns with the core principles of green chemistry.

Renewable Feedstocks: A long-term goal will be to develop synthetic pathways to this compound and its precursors from renewable bio-based resources, further enhancing the sustainability of its production. The development of catalytic methods for producing β-amino acids from bio-derived β-hydroxyl acid esters is a step in this direction. springernature.com

| Sustainable Approach | Key Features and Advantages | Relevance to this compound |

|---|---|---|

| Continuous Flow Synthesis | Improved safety, scalability, higher yields, and purity. google.com | Enables efficient and large-scale industrial production. |

| Green Solvents | Use of water, ethanol, or supercritical fluids to reduce environmental impact. | Reduces reliance on volatile and hazardous organic solvents. |

| Solvent-Free Synthesis | Minimizes waste, simplifies workup, and can lead to higher reaction rates. nih.gov | Offers a highly efficient and environmentally friendly production route. |

| Biocatalysis | Mild conditions, high selectivity, biodegradable catalysts. wur.nluu.nl | Enables the sustainable synthesis of chiral derivatives. |

Q & A

Q. What are the established synthetic routes for 2-cyanoethyl 3-aminocrotonate, and how can its purity be optimized during synthesis?

this compound (CAS 193539-61-6) is commonly synthesized via esterification or transesterification reactions. A validated route involves the condensation of 3-aminocrotonic acid derivatives with 2-cyanoethanol under acidic or basic catalysis. For instance, intermediates like methyl 3-aminocrotonate (CAS 14205-39-1) are used in cyclization reactions with aldehydes and nitriles in refluxing ethanol to form dihydropyridine derivatives . To optimize purity:

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on characteristic peaks (e.g., cyanoethyl protons at δ 2.7–3.0 ppm, enamine protons at δ 5.5–6.0 ppm) .

- Mass spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion ([M+H]<sup>+</sup> at m/z 155.1) and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting point determination : Compare observed values (predicted density: 1.116 g/cm³) with literature data .

Q. How should researchers handle solubility discrepancies in polar vs. nonpolar solvents?

The compound is reported to dissolve in dichloromethane and methanol but may exhibit variability due to isomerism or impurities. Methodological steps:

- Test solubility incrementally in solvents of varying polarity (e.g., hexane → ethyl acetate → methanol).

- Use sonication for 10–15 minutes to enhance dissolution.

- If inconsistencies persist, analyze via X-ray crystallography to confirm crystallinity or isomer ratios .

Advanced Research Questions

Q. What mechanistic insights govern the cyclization of this compound in dihydropyridine synthesis?

In the synthesis of calcium channel blockers (e.g., amlodipine), this compound acts as a β-keto ester precursor. The reaction mechanism involves:

Knoevenagel condensation : Formation of an enamine intermediate with aldehydes (e.g., 2-chlorobenzaldehyde).

Cyclization : Intramolecular nucleophilic attack by the amine group, forming the dihydropyridine ring.

Hydrolysis : Selective cleavage of the 2-cyanoethyl ester under basic conditions (e.g., NaOH) to yield the monocarboxylic acid derivative.

Key variables:

Q. How can researchers resolve contradictions in predicted vs. experimental physicochemical properties?

Predicted properties (e.g., boiling point: 345.6°C, pKa: 5.18) may diverge from experimental data due to:

- Isomerism : The compound’s (Z)- and (E)-isomers may exhibit different properties. Use NOESY NMR to confirm stereochemistry .

- Impurity profiles : Quantify byproducts (e.g., methyl 3-aminocrotonate) via GC-MS with internal standards .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to validate decomposition temperatures .

Q. What protocols ensure stability during long-term storage of this compound?

- Storage conditions : Store at 0–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation .

- Stability monitoring : Perform periodic HPLC analyses (every 3 months) to detect hydrolysis or dimerization.

- Lyophilization : For prolonged storage, lyophilize the compound and maintain desiccated at -20°C .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields in dihydropyridine synthesis?

Yield discrepancies (e.g., 60–85%) may arise from:

- Catalyst purity : Use freshly distilled diisopropylethylamine (DIPEA) to minimize side reactions.

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for aldehyde:ester) via Design of Experiments (DoE).

- Workup procedures : Extract products with ethyl acetate (3× volumes) to recover unreacted starting materials .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C7H10N2O2 | |

| Molecular weight | 154.17 g/mol | |

| Density (predicted) | 1.116 ± 0.06 g/cm³ | |

| Solubility | Dichloromethane, methanol | |

| Storage temperature | 0–8°C |

Q. Table 2. Recommended Analytical Conditions for Purity Assessment

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18 (5 µm, 250 × 4.6 mm); Mobile phase: MeOH/H2O (70:30); Flow: 1 mL/min | Retention time: 6.2 ± 0.2 min; Purity ≥95% |

| GC-MS | Column: DB-5MS; Oven: 50°C (2 min) → 300°C (10°C/min); Injection: 250°C | [M+H]<sup>+</sup> m/z 155.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.